molecular formula C18H15ClFN3OS B2707595 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897456-07-4

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2707595
CAS No.: 897456-07-4
M. Wt: 375.85
InChI Key: VMZMFDSWAYDTDL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-fluorophenyl group. The final steps involve the formation of the thioether linkage and the attachment of the benzamide moiety. Specific reaction conditions, such as the use of chloroacetyl chloride and triethylamine in an inert solvent, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chloro and fluorophenyl groups can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

Uniqueness

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to its combination of a benzamide core with an imidazole ring and a thioether linkage. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-15-4-2-1-3-14(15)17(24)21-9-10-25-18-22-11-16(23-18)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZMFDSWAYDTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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